5-Methylpyridine-3-boronic acid 5-Methylpyridine-3-boronic acid
Brand Name: Vulcanchem
CAS No.: 173999-18-3
VCID: VC20920805
InChI: InChI=1S/C6H8BNO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4,9-10H,1H3
SMILES: B(C1=CC(=CN=C1)C)(O)O
Molecular Formula: C6H8BNO2
Molecular Weight: 136.95 g/mol

5-Methylpyridine-3-boronic acid

CAS No.: 173999-18-3

Cat. No.: VC20920805

Molecular Formula: C6H8BNO2

Molecular Weight: 136.95 g/mol

* For research use only. Not for human or veterinary use.

5-Methylpyridine-3-boronic acid - 173999-18-3

Specification

CAS No. 173999-18-3
Molecular Formula C6H8BNO2
Molecular Weight 136.95 g/mol
IUPAC Name (5-methylpyridin-3-yl)boronic acid
Standard InChI InChI=1S/C6H8BNO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4,9-10H,1H3
Standard InChI Key REONQWGHSQHTAC-UHFFFAOYSA-N
SMILES B(C1=CC(=CN=C1)C)(O)O
Canonical SMILES B(C1=CC(=CN=C1)C)(O)O

Introduction

5-Methylpyridine-3-boronic acid, with the CAS number 173999-18-3, is a boronic acid derivative that features a pyridine ring substituted with a methyl group at position 5 and a boronic acid functional group at position 3. This compound is of significant interest in organic chemistry and medicinal research due to its unique properties and potential applications.

Synthesis and Preparation

The synthesis of 5-Methylpyridine-3-boronic acid typically involves several steps, starting from appropriate pyridine derivatives. The process often includes lithiation followed by reaction with trialkylborate, which is then hydrolyzed to form the boronic acid . High purity levels can be achieved through careful control of reaction conditions.

Biological Activity

Boronic acids are known for their ability to inhibit enzymes by forming reversible covalent bonds with active site residues. While specific biological activity data for 5-Methylpyridine-3-boronic acid may be limited compared to other compounds like 5-(Ethylamino)methyl)pyridine-3-boronic acid hydrochloride, it shares structural similarities that suggest potential enzyme inhibition capabilities.

Research Findings

Research on similar compounds indicates that modifications in the pyridine ring can significantly affect biological activity:

  • Enzyme Inhibition: Boronic acids are recognized for inhibiting proteases, such as serine proteases and cysteine proteases.

  • Therapeutic Potential: Compounds structurally related to 5-Methylpyridine-3-boronic acid have been explored in cancer treatment and inflammation modulation due to their ability to interact with various biological targets.

Applications in Chemistry

In synthetic organic chemistry, boronic acids like 5-Methylpyridine-3-boronic acid are versatile reagents used in cross-coupling reactions (e.g., Suzuki coupling), allowing for efficient construction of complex molecules .

Safety Handling

Handling this compound requires caution due to its potential irritant effects:

Safety Data

Hazard StatementPrecautionary Statement
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264b: Wash hands thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well ventilated area.
- P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P362

Storage should be under inert conditions at temperatures below -20°C .

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